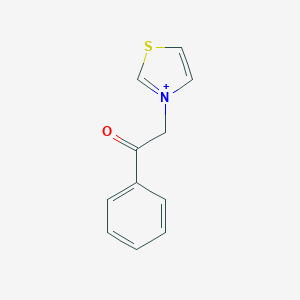

3-Phenacylthiazolium

説明

Structure

3D Structure

特性

分子式 |

C11H10NOS+ |

|---|---|

分子量 |

204.27 g/mol |

IUPAC名 |

1-phenyl-2-(1,3-thiazol-3-ium-3-yl)ethanone |

InChI |

InChI=1S/C11H10NOS/c13-11(8-12-6-7-14-9-12)10-4-2-1-3-5-10/h1-7,9H,8H2/q+1 |

InChIキー |

IBDBVEYUXOTRAO-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)C[N+]2=CSC=C2 |

正規SMILES |

C1=CC=C(C=C1)C(=O)C[N+]2=CSC=C2 |

製品の起源 |

United States |

Synthetic Methodologies and Precursor Chemistry

Mechanism of Action in AGE Cleavage

3-Phenacylthiazolium bromide (PTB) exerts its AGE-breaking activity through a specific chemical mechanism. The compound possesses nucleophilic centers at the thiazolium-2 position and the α-carbon of the N-phenacyl substituent plos.org. These nucleophilic sites react with the carbonyl groups present in AGE cross-links. This interaction leads to the formation of a five-membered ring, which converts the carbonyl carbon atoms into a tetrahedral geometry. This geometric change facilitates the spontaneous cleavage of the carbon-carbon bonds that constitute the AGE cross-links, effectively breaking them down under physiological conditions plos.orgmdpi.com.

Impact on Bone Health and Fragility

AGE accumulation in bone tissue contributes to increased fragility and fracture risk, particularly with age and in conditions like diabetes plos.org. Research has investigated the ability of PTB to reverse these detrimental effects. Studies on human cancellous bone have demonstrated that PTB treatment leads to a significant reduction in AGE content. This reduction in AGEs is correlated with an improvement in the mechanical properties of the bone, specifically in the post-yield region of deformation, which is critical for preventing fractures plos.org.

Table 1: Effect of this compound Bromide on AGEs in Bone

| Parameter | PTB-Treated Bone (vs. Control) | Experimental Model/Source |

| AGE Content Reduction | 32–38% decrease | Human cortical bone |

| Up to 30% reduction | Human cancellous bone plos.org | |

| Post-yield Energy Absorption | 21% increase | Human cortical bone (three-point bending tests) |

| Post-yield Material Properties | Significant rebound | Human cancellous bone plos.org |

| Bone Flexibility | 18% increase | Aged human specimens |

Efficacy in Diabetic Models

In preclinical studies involving diabetic animal models, PTB has shown promise in mitigating AGE-related complications. Administration of PTB has been observed to reduce vascular AGE accumulation in diabetic rats. Furthermore, it has been shown to decrease renal AGE levels and increase the urinary excretion of AGEs, suggesting an active role in AGE clearance wikipedia.org. However, these studies also indicate that while PTB effectively reduces AGE accumulation, it may not directly reverse existing conditions such as diabetic nephropathy .

Table 2: In Vivo Efficacy of this compound Bromide in Diabetic Models

| Metric | PTB Treatment (e.g., 10 mg/kg) | Model/Observation | Source |

| Vascular AGE Accumulation | 41% reduction | Diabetic rat models | |

| Renal AGE Levels | Decreased | Diabetic models | |

| Urinary AGE Excretion | Increased | Diabetic models | |

| Diabetic Nephropathy Amelioration | Not ameliorated | Diabetic models |

Enzyme Inhibition Studies

Beyond its AGE-breaking capabilities, this compound derivatives have been investigated for their potential to inhibit key enzymes. Studies have shown that certain N-phenacylthiazolium salts can inhibit cholinesterases, enzymes crucial in neurotransmission and implicated in neurodegenerative disorders like Alzheimer's disease ontosight.aiuniv.kiev.uanuph.edu.ua. For example, specific derivatives have demonstrated micromolar inhibitory concentrations (IC50 values) against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Some compounds exhibited selectivity, with one derivative showing over 50-fold selectivity for BChE inhibition univ.kiev.ua. Additionally, this compound has been reported to inhibit dihydrofolate reductase, an enzyme involved in folate metabolism ontosight.ai.

Table 3: Cholinesterase Inhibition by this compound Derivatives

| Compound Identifier | Target Enzyme | IC50 Value (µM) | Selectivity (over AChE) | Source |

| Compound 14 | Acetylcholinesterase (AChE) | 0.85 | N/A | univ.kiev.ua |

| Compound 14 | Butyrylcholinesterase (BChE) | 1.4 | N/A | univ.kiev.ua |

| Compound 17 | Butyrylcholinesterase (BChE) | 0.14 | >50-fold | univ.kiev.ua |

| General derivatives | AChE and BChE | Micromolar range | Varies | univ.kiev.ua |

Reactivity and Stability Considerations

The chemical reactivity of this compound bromide is influenced by environmental factors, particularly pH. Under physiological pH conditions (6.0–7.4), the compound can undergo hydrolysis, leading to the formation of thiazine (B8601807) isomers, which may limit its efficacy in vivo . Conversely, at pH values below 5.0, the thiazolium ring tends to stabilize, potentially enhancing its AGE-cleaving activity . Furthermore, effective cleavage of α,β-dicarbonyl compounds by PTB typically requires millimolar concentrations, which presents pharmacological challenges for in vivo applications . Degradation can also occur over time, with studies indicating significant degradation within approximately 44 minutes at pH 7.4 and 37°C, often competing with its intended reaction pathways .

Table 4: pH-Dependent Reactivity and Stability of this compound Bromide

| pH Range | Dominant Reaction/Behavior | Biological Relevance/Implication | Source |

| 6.0–7.4 | Hydrolysis to thiazine isomers | Limits in vivo efficacy | |

| < 5.0 | Stabilization of thiazolium ring | Enhanced AGE cleavage | |

| General | Requires mM concentrations for effective α,β-dicarbonyl cleavage | Poses pharmacological challenges |

Other Applications

Beyond its primary roles, this compound has found utility in other scientific domains. In forensic science, it has been employed to aid in the purification of DNA samples by precipitating impurities during extraction processes . Its unique photophysical properties have also led to its investigation for potential applications in fluorescent imaging and photodynamic therapy lookchem.com.

Compound Table

this compound

N-Phenacylthiazolium bromide (PTB)

3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium

1-phenyl-2-(1,3-thiazol-3-ium-3-yl)ethanone;bromide

Alagebrium (ALT-711)

Thiazolium, 2,4-dimethyl-3-(phenylmethyl)-, bromide (1:1)

N-phenacyl-4-methyl-5-(2-substituted) thiazolium salts

3-[2-(4-Bromophenyl)-2-oxoethyl]-4,5-dimethyl-1,3-thiazolium bromide

3-aroylmethyl- and 3-arylmethyl-5-(2-acyloxyethyl)-4-methylthiazolium salts

2-Bromoacetophenone

Methylglyoxal (MGO)

Pyridoxamine (PM)

Agelamine

Thiamine

Chemical Reactivity and Mechanistic Pathways of 3 Phenacylthiazolium

Specific Reaction Types

Reduction Reactions

Analysis of Reagents and Formation of Thiazolidine (B150603) Derivatives

The synthesis of 3-phenacylthiazolium salts typically involves the N-alkylation of thiazoles with phenacyl bromides researchgate.netuniv.kiev.ua. In terms of its own reactivity, the reduction of the thiazole (B1198619) ring within this compound derivatives, often achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), can lead to the formation of thiazolidine derivatives. This transformation involves the saturation of the thiazole ring's double bonds . While specific mechanistic details for the formation of thiazolidine derivatives directly from this compound are less elaborated in the literature compared to its hydrolysis, the general principle involves the reduction of the heterocyclic ring system.

Nucleophilic Substitution Reactions

The positively charged nature of the thiazolium ring renders this compound susceptible to nucleophilic attack. The bromide ion, a common counterion, can be displaced by stronger nucleophiles, indicating its potential for nucleophilic substitution reactions cymitquimica.com.

Alkoxy Substitution Pathways

This compound can undergo substitution reactions with alkoxides or alcohols. For instance, refluxing the compound with methanol (B129727) results in the formation of this compound methoxide (B1231860), demonstrating the displacement of the bromide counterion by the methoxide nucleophile . This pathway highlights the electrophilic nature of the thiazolium cation, which readily reacts with nucleophilic species like alkoxides.

| Reaction Type | Reagent | Conditions | Major Product | Source |

| Alkoxy Substitution | Methanol | Reflux | This compound methoxide |

Aminolysis Reactions

The compound reacts with primary amines at room temperature to yield N-substituted thiazolium salts . Aminolysis, in a broader chemical context, refers to the cleavage of a molecule by an amine, typically leading to the formation of amides or related functional groups researchgate.netwikipedia.orgchemistrysteps.comresearchgate.net. In the case of this compound, amines act as nucleophiles, likely displacing the bromide counterion or engaging in other reactions depending on the specific amine and conditions.

| Reaction Type | Reagent | Conditions | Major Product | Source |

| Aminolysis | Primary amines | Room temperature | N-substituted thiazolium salts |

Hydrolysis Pathways

This compound bromide (PTB) is notably susceptible to hydrolysis, particularly under physiological conditions. Studies have indicated that this hydrolysis is relatively rapid, occurring with a rate constant (k) of approximately (2.6 ± 0.1) x 10⁻⁴ s⁻¹ and a chemical half-life of about 44 minutes at pH 7.4 and 37°C capes.gov.brnih.govresearchgate.netresearchgate.net. This decomposition in aqueous media leads to the formation of 3-(2-oxo-2-phenylethyl)thiazole . Consequently, it is recommended that the compound be stored under anhydrous conditions to maintain its integrity . The dominance of this hydrolysis pathway under biological conditions necessitates careful consideration when evaluating its mechanisms of action in vivo .

Formation of Cyclic Hemithioacetals as Intermediates

A key aspect of the hydrolysis pathway of this compound bromide is the formation of cyclic hemithioacetals as transient intermediates capes.gov.brnih.govresearchgate.netresearchgate.netsmolecule.comrsc.org. Specifically, the hydrolysis process yields two isomeric forms of 2,3-dihydro-4-formyl-2-hydroxy-2-phenyl-1,4-thiazines capes.gov.brnih.govresearchgate.net. These hemithioacetal intermediates play a role in the compound's broader reactivity, including its interactions with biomolecules smolecule.com. The formation of these intermediates has also been observed when reactions are conducted in aqueous dimethylformamide (DMF) or in dry DMF in the presence of lithium perchlorate (B79767) rsc.org.

| Product Type | Description | Source |

| Isomeric Hemithioacetals | 2,3-dihydro-4-formyl-2-hydroxy-2-phenyl-1,4-thiazines | capes.gov.brnih.govresearchgate.net |

Compound Name Table:

| Common Name | Other Names |

| This compound | CHEMBL1622346, 3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium, 1-phenyl2-(1,3-thiazol3-ium3-yl)ethanone, SCHEMBL1444452 |

| N-Phenacylthiazolium bromide | PTB, 5304-34-7, 3-(2-Oxo-2-Phenylethyl)-1,3-Thiazol-3-Ium Bromide |

Kinetic and Mechanistic Investigations

The study of reaction kinetics and mechanisms provides fundamental insights into how chemical transformations occur, including the rates at which they proceed and the molecular events involved. For this compound, these investigations are vital for understanding its efficacy in cleaving AGE cross-links and its behavior in various chemical environments.

Determination of Reaction Order and Rate Laws

Reaction order and rate laws are cornerstones of chemical kinetics, describing the quantitative relationship between the rate of a chemical reaction and the concentrations of its reactants. A rate law is typically expressed as:

rate = k [A]^m [B]^n ...

where:

rate is the speed of the reaction.

k is the rate constant, specific to a given reaction at a particular temperature.

[A], [B] are the molar concentrations of reactants.

These orders are not necessarily related to the stoichiometric coefficients in the balanced chemical equation but rather reflect the reaction's mechanism, particularly the rate-determining step. uomustansiriyah.edu.iqkhanacademy.orgmsu.edu For this compound, understanding its rate laws in reactions such as AGE cross-link cleavage or its known hydrolysis would involve experimentally varying reactant concentrations and measuring the resulting reaction rates. While specific rate laws for these particular reactions of this compound are not detailed in the analyzed literature, the principles of determining reaction order are universally applied in such kinetic studies.

Analysis of Activation Energies and Transition States

The progression of a chemical reaction from reactants to products is governed by an energy barrier known as the activation energy (Ea). solubilityofthings.comiitianacademy.comwuxibiology.comlibretexts.org This energy is required to reach a high-energy, unstable intermediate state called the transition state, where bonds are breaking and forming. solubilityofthings.comiitianacademy.comwuxibiology.comlibretexts.orgsolubilityofthings.com Transition State Theory (TST) and the Arrhenius equation provide frameworks for understanding the relationship between activation energy, temperature, and reaction rates. solubilityofthings.comwuxibiology.comlibretexts.org

The activation energy dictates the minimum energy that reactant molecules must possess to react. A higher activation energy generally leads to a slower reaction rate, as fewer molecules will have sufficient energy to overcome the barrier at a given temperature. solubilityofthings.comiitianacademy.comwuxibiology.com The transition state represents the peak of the energy profile diagram for a reaction pathway. solubilityofthings.comiitianacademy.comsolubilityofthings.com Analyzing activation energies and characterizing transition states are critical for elucidating reaction mechanisms, predicting reaction rates, and optimizing reaction conditions. For this compound, determining these parameters for its AGE-cleaving activity or other transformations would involve studying the reaction rate at various temperatures and applying kinetic analysis methods. However, specific experimental data for the activation energies and transition states of this compound's reactions are not provided in the reviewed sources.

Influence of Environmental pH on Reaction Kinetics

The pH of the reaction environment is a critical factor that can significantly influence the rate and mechanism of chemical reactions, particularly those involving biological molecules or occurring in aqueous solutions. savemyexams.commgcub.ac.inlibretexts.orgkhanacademy.org For enzymes, pH affects the ionization state of amino acid residues in the active site, impacting substrate binding and catalytic activity, often exhibiting an optimal pH range. savemyexams.commgcub.ac.inlibretexts.orgkhanacademy.org Extreme pH values can lead to denaturation, altering the enzyme's structure and abolishing its activity. savemyexams.comlibretexts.orgkhanacademy.org

This compound itself is known to undergo hydrolysis in aqueous media. This process is particularly relevant under physiological conditions. Specifically, it has been reported that this compound bromide (PTB) undergoes rapid hydrolysis at pH 7.4 and 37°C, with a determined hydrolysis rate constant (k) of (2.6 ± 0.1) × 10⁻⁴ s⁻¹ and a chemical half-life (t₁/₂) of approximately 44 minutes. This indicates that its stability and reactivity are pH-dependent, with physiological pH conditions leading to its degradation. While this provides a specific kinetic parameter under a defined pH, a comprehensive study detailing the influence of various pH levels on the rate laws or activation energies of its primary reactions (like AGE cleavage) is not presented in the analyzed literature.

Data Tables

The following table summarizes the known kinetic parameter for the hydrolysis of this compound under physiological conditions:

| Parameter | Value | Conditions | Source |

| Hydrolysis Rate Constant (k) | (2.6 ± 0.1) × 10⁻⁴ s⁻¹ | pH 7.4, 37°C | |

| Chemical Half-life (t₁/₂) | ~44 minutes | pH 7.4, 37°C |

Compound List

this compound

this compound bromide (PTB)

Thiazole

Phenacyl bromide

Triethylamine

Pyrrolothiazoles

4,5-Dimethyl-3-phenacylthiazolium chloride (Alagebrium)

Aminoguanidine

Methylglyoxal

Glyoxal

p-nitrophenol

p-nitrophenylphosphate

Wheat germ acid phosphatase

Applications of 3 Phenacylthiazolium in Organic Synthesis

3-Phenacylthiazolium salts are versatile building blocks in organic chemistry, valued for their ability to serve as precursors to N-heterocyclic carbenes and thiazolium ylides. Their unique reactivity has been harnessed in a variety of synthetic applications, ranging from the construction of complex heterocyclic systems to the stereoselective formation of spirocyclic frameworks. This article explores the multifaceted roles of this compound and its derivatives in modern organic synthesis.

Applications in Biochemical Research

Mechanistic Studies of Advanced Glycation End-Product (AGE) Cross-link Cleavage

The primary application of 3-phenacylthiazolium bromide (PTB) in biochemical research is as a tool to cleave pre-existing AGE cross-links. nih.govresearchgate.netcore.ac.uk The mechanism of this cleavage is thought to rely on the specific chemical reactivity of the thiazolium ring. While the precise mechanism is not fully established, studies involving model compounds have provided significant insights. mdpi.com The core of its action is centered on its ability to react with α,β-dicarbonyl moieties, which are key structures within certain AGE cross-links. toukastress.jpnih.gov

The proposed mechanism for AGE cross-link cleavage begins with a nucleophilic attack by the this compound compound on one of the carbonyl carbons of an α,β-dicarbonyl moiety within the AGE structure. libretexts.orglibretexts.orgopenstax.org The thiazolium ring, a key component of the compound's structure, facilitates this reaction. This initial interaction is a critical step that leads to the subsequent breaking of the cross-link. The electrophilic nature of the carbonyl carbon in the AGE cross-link makes it susceptible to attack by a nucleophile like the thiazolium compound. libretexts.orgopenstax.org

The breakdown of the tetrahedral intermediate is believed to result in the cleavage of the carbon-nitrogen bond that constitutes part of the AGE cross-link. This action effectively severs the link between two proteins that were previously cross-linked by the AGE. Thiazolium compounds like N-phenacylthiazolium bromide are specifically recognized for their ability to cleave these preformed cross-links. nih.govresearchgate.netcore.ac.uk This cleavage releases the proteins from the constraints of the cross-link, which is hypothesized to restore their normal structure and function.

The prevailing hypothesis is that the primary targets for this compound within AGEs are the α-dicarbonyl (or α-diketone) structures. toukastress.jp These structures are a common feature of AGE cross-links formed from reactive dicarbonyl precursors like glyoxal, methylglyoxal, and 3-deoxyglucosone (B13542). tandfonline.com The specificity of thiazolium-based compounds for these 1,2-dicarbonyl-containing protein cross-links is a key aspect of their mechanism. mdpi.com Studies have demonstrated that N-phenacylthiazolium bromide can cleave model AGE cross-links such as phenylpropanedione. nih.gov This targeted action allows for the specific disruption of AGE cross-links without affecting other protein structures.

Interactions with Reactive Glycation Intermediates

Beyond breaking established cross-links, this compound and related compounds also interact with the precursors of AGEs, specifically reactive glycation intermediates. This dual action—both breaking existing cross-links and preventing the formation of new ones—highlights the compound's significance in glycation research.

Research Findings on this compound and Analogs

Table of Mentioned Compounds

Restoration of Protein Function and Tissue Mechanical Properties in Experimental Models

Impact on Collagenous Matrices and their Biomechanical Behavior

Nonenzymatic glycation is a post-translational modification process that affects collagenous matrices within tissues. This process leads to the formation of advanced glycation end-products (AGEs), which create an altered collagen crosslink profile. These AGE crosslinks have a significant impact on the mechanical behavior of the tissues they constitute.

In tissues such as bone, which is primarily composed of type I collagen, the accumulation of AGEs alters the structural properties of the collagen network. Collagen is a key structural protein, and changes to its crosslink profile directly affect the form and function of the tissue. For instance, in-vivo nonenzymatic glycation has been shown to produce a stiffer organic matrix in normal human cartilage. The organic phase of bone is crucial for its ductility and its capacity to absorb impact, allowing it to deform and release energy before fracturing. The accumulation of AGEs compromises these properties.

This compound has been investigated for its ability to cleave these AGE crosslinks. By breaking pre-formed crosslinks, it can help restore the normal function and mechanical properties of the collagenous matrix.

Reversal of AGE-Induced Fragility in Experimental Bone and Vascular Tissues

The accumulation of AGEs is a significant factor in the increased fragility of tissues like bone and blood vessels, particularly in the context of aging and diabetes. Research has demonstrated that this compound (N-phenacylthiazolium bromide, PTB) and its derivatives can reverse these effects in experimental models.

In human cancellous bone, treatment with PTB has been shown to effectively reduce AGE content. nih.govnih.gov This reduction in AGEs leads to a significant restoration of the bone's post-yield material properties, thereby reducing fragility. nih.govnih.govnih.gov Studies involving cancellous bone cylinders from human donors showed that PTB treatment resulted in a measurable decrease in AGEs and a corresponding rebound in the mechanical properties of the bone. nih.gov This suggests that PTB could be an effective agent for decreasing bone fragility caused by nonenzymatic glycation. nih.govnih.gov The treatment has been found to be effective across various age groups, indicating its ability to cleave AGE crosslinks in both younger and more mature bone tissue. nih.govnih.gov

In vascular tissues, a stable derivative of PTB, known as ALT-711 (Alagebrium), has been shown to reverse the increased stiffness of large arteries associated with experimental diabetes. researchgate.net In diabetic rat models, treatment with ALT-711 improved large artery compliance and reduced aortic impedance, which are measures of arterial stiffness. researchgate.net These improvements are attributed to the compound's ability to break glucose-derived crosslinks in extracellular matrix proteins like collagen, thereby restoring the intrinsic mechanical properties of the arterial wall. researchgate.net

Modulation of Biochemical Pathways in Experimental Systems

Reduction of Vascular AGE Accumulation in Diabetic Animal Models

In experimental models of diabetes, this compound has demonstrated efficacy in preventing the accumulation of advanced glycation end-products in vascular tissues. Studies using streptozotocin-induced diabetic rats have provided direct evidence of this effect.

In these models, diabetes was associated with a significant increase in mesenteric vascular AGEs, as measured by both radioimmunoassay and immunohistochemistry. frontiersin.orgnih.gov Treatment with N-phenacylthiazolium bromide (PTB) was shown to prevent this increase in vascular AGE accumulation. frontiersin.orgnih.gov In one study, diabetic rats were treated with PTB for three weeks. The results showed that PTB treatment prevented the rise in vascular AGE concentrations that was observed in untreated diabetic rats. frontiersin.org A delayed intervention study, where treatment began after three weeks of diabetes and continued for another three weeks, also showed that PTB reduced vascular AGE accumulation. frontiersin.orgnih.govfrontiersin.org These findings support the hypothesis that thiazolium compounds can promote the degradation of pre-formed AGEs in vivo, suggesting their potential in managing diabetic vascular complications. frontiersin.orgnih.govfrontiersin.org

Influence on Sarcoplasmic Reticulum Calcium Handling in Diabetic Experimental Models

Diabetic cardiomyopathy is characterized by changes in calcium handling within the myocyte, a process in which the sarcoplasmic reticulum (SR) plays a central regulatory role. nih.gov The formation of AGEs on SR Ca2+ regulatory proteins is a consequence of the chronic hyperglycemia in diabetes. nih.govfrontiersin.orgnih.gov An AGE cross-link breaker, ALT-711 (a derivative of this compound), has been shown to attenuate diabetes-induced cardiac dysfunction by improving SR calcium handling in experimental models. nih.govfrontiersin.orgnih.gov

In a study using streptozotocin-induced diabetic rats, diabetes led to a prolongation of cytosolic Ca2+ transient clearance and a decrease in the SR Ca2+ load in cardiac myocytes. researchgate.netnih.gov Long-term treatment with ALT-711 partially improved these parameters. researchgate.netnih.gov Furthermore, the expression of key SR proteins, SERCA2a (SR Ca2+ ATPase) and RyR2 (Ryanodine Receptors), was significantly decreased in the myocardium of untreated diabetic rats. nih.gov Treatment with ALT-711 preserved the expression of these crucial calcium-handling proteins. nih.gov These results indicate that the accumulation of AGEs impairs SR Ca2+ reuptake in cardiac myocytes and that an AGE cross-link breaker can partially alleviate this dysfunction. nih.gov

| Parameter | Diabetic (Untreated) | Diabetic + ALT-711 Treatment | Reference |

|---|---|---|---|

| Cytosolic Ca2+ Transient Clearance | Prolonged by 43% | Partially improved | researchgate.netnih.gov |

| Sarcoplasmic Reticulum (SR) Ca2+ Load | Decreased by 25% | Partially improved | researchgate.netnih.gov |

| SERCA2a Protein Expression | Decreased by 64% | Preserved (compared to controls) | nih.gov |

| RyR2 Protein Expression | Decreased by 36% | Preserved (compared to controls) | nih.gov |

Applications in DNA Repair Research

Based on the available research, there is no information to suggest that this compound has been studied for or has applications in the field of DNA repair research.

Breaking Cross-links in Ancient DNA Samples

The study of ancient DNA (aDNA) is often hampered by the poor quality and quantity of nucleic acids that can be recovered from archaeological and paleontological remains. Over time, DNA undergoes significant degradation, including the formation of inter-strand cross-links that can inhibit amplification techniques like the polymerase chain reaction (PCR), making the genetic analysis of ancient organisms challenging.

Recent research has identified this compound bromide (PTB) as a valuable tool in the field of aDNA studies. It has been shown to facilitate the PCR amplification of DNA from ancient samples, such as extinct sloth coprolites and other skeletal remains, by removing PCR inhibitors google.com. While the precise mechanism of action in this context is still under investigation, it is hypothesized that PTB's effectiveness stems from its ability to break cross-links within the aDNA itself or to remove inhibitory compounds from the sample that interfere with the PCR process google.com.

The structural and chemical similarities between Advanced Glycation End-products (AGEs), which are known targets of PTB, and humic acids, common PCR inhibitors found in ancient samples, suggest a potential mechanism. The presence of carbonyl, dicarbonyl, and hydroxyl moieties in both AGEs and humic acids may allow PTB to interact with and neutralize these inhibitory molecules google.com. By breaking these cross-links and removing inhibitors, this compound helps to "clean" the aDNA, making it more accessible for enzymatic amplification and subsequent genetic analysis. This application of this compound represents a significant advancement in the methodologies available for paleogenomics.

General Role in Enzyme Inhibition Studies

While this compound is primarily recognized for its ability to break α-dicarbonyl-based cross-links, its chemical reactivity also suggests a potential, though less explored, role in enzyme inhibition studies. The core of many enzymatic reactions involves the precise interaction of a substrate with the enzyme's active site, often facilitated by specific amino acid residues. Compounds that can covalently modify these critical residues can act as irreversible enzyme inhibitors.

Given that this compound and its derivatives react with dicarbonyl compounds, it is plausible that they could inhibit enzymes that either utilize dicarbonyl substrates or have active site residues that can be modified by the thiazolium salt. For instance, enzymes susceptible to modification by reactive carbonyl species could potentially be targets for this compound.

Theoretical and Computational Studies

Application of Ab Initio Calculations for Mechanistic Insights

Ab initio calculations represent a cornerstone of theoretical chemistry, employing fundamental quantum mechanical principles to predict molecular properties without empirical parameters. For compounds like 3-phenacylthiazolium, these methods can provide highly accurate descriptions of electronic structure, molecular geometry, and vibrational frequencies, which are critical for understanding intrinsic reactivity and elucidating reaction mechanisms.

Research involving phenacyl thiazolium derivatives has utilized preliminary ab initio calculations to investigate mechanisms related to the inhibition of glycation reactions researchgate.net. These studies aim to correlate the molecular structure and electronic distribution with biological activity, offering insights into potential reaction intermediates and transition states involved in biochemical pathways. Furthermore, Density Functional Theory (DFT), a powerful computational approach that approximates the exchange-correlation energy, has been applied to related phenacylthiazolium compounds. For instance, DFT calculations on 4,5-dimethyl-3-phenacylthiazolium chloride have explored its physical properties and quantum chemical parameters, seeking to correlate these with its observed biological efficacy and mechanism of action researchgate.net. Such studies typically involve geometry optimization to determine stable molecular configurations and the calculation of electronic properties that govern chemical behavior.

Computational Modeling of Reaction Pathways and Energetics

Computational modeling plays a pivotal role in dissecting complex chemical transformations, enabling the mapping of reaction pathways and the quantitative assessment of their associated energetics. For this compound, these methods are crucial for understanding its chemical reactivity, such as its proposed mechanism of action as an AGE breaker or its potential as a precursor for N-heterocyclic carbenes (NHCs).

The established mechanism for N-phenacylthiazolium bromide (PTB), a derivative of this compound, involves nucleophilic addition to the carbonyl groups of AGE cross-links, followed by bond cleavage to release modified proteins . Computational studies can rigorously model these proposed steps by identifying transition states and calculating activation energies. This provides a quantitative measure of the energy barriers involved, helping to determine the feasibility and predicted rates of these chemical processes.

DFT calculations, often complemented by Reaction Coordinate (IRC) analysis, are standard techniques for elucidating such reaction pathways and pinpointing transition states. Studies on related thiazolium and benzothiazolium systems have employed these computational tools to analyze various reactions, including cycloadditions. These investigations provide detailed insights into regioselectivity, stereoselectivity, and the nature of reaction intermediates, such as the generation of ylides from thiazolium salts researchgate.netacs.org. By analyzing the potential energy surface, these computational approaches can illuminate the energetic landscape of reactions involving this compound, identifying rate-determining steps and the thermodynamic driving forces behind transformations.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and Molecular Dynamics (MD) simulations are indispensable tools for understanding the dynamic behavior, flexibility, and three-dimensional structures of molecules. While specific MD simulations focused directly on this compound were not detailed in the reviewed literature, these techniques are broadly applied to investigate molecular dynamics, stability, and interactions in various chemical and biological contexts.

MD simulations track the atomic movements within a molecule over time, allowing for the exploration of its conformational landscape. This process can reveal the molecule's preferred conformations, the energy barriers separating them, and how its structure might change in different environments or upon interaction with other molecular entities. Such simulations are fundamental for understanding how a molecule's shape and flexibility influence its reactivity or binding characteristics.

For compounds with potential biological relevance, MD simulations can also be used to model interactions with specific target sites. This provides valuable insights into binding modes and the dynamic structural changes that occur when a molecule forms a complex. Although direct applications to this compound were not found in the analyzed sources, these computational methods are standard in modern chemistry for elucidating structure-activity relationships and the dynamic behavior of molecules.

Data Tables

Compound List:

this compound

N-Phenacylthiazolium bromide (PTB)

4,5-dimethyl-3-phenacylthiazolium chloride

N-(p-methylphenacyl)benzothiazolium ylide

Future Research Directions and Unresolved Challenges

Further Elucidation of Underexplored Reaction Mechanisms

The reactivity of 3-phenacylthiazolium salts, particularly in the cleavage of α-dicarbonyl compounds, presents a fascinating area for continued investigation. While it is understood that these compounds can cleave α-diketones, the precise mechanisms are not fully elucidated and appear to differ from other N-heterocyclic carbene (NHC) precursors. researchgate.net For instance, the N-phenacyl group in derivatives like ALT-711 introduces a unique mechanistic pathway in α-diketone cleavage. researchgate.net

Future studies should aim to systematically investigate the cleavage of various dicarbonyl compounds by this compound and its derivatives. researchgate.net Mechanistic models have been proposed, suggesting that N-phenacyl-derived thiazolium salts exhibit increased reactivity and a propensity for cycloaddition, particularly in their reactions with α-keto aldehydes. google.com For example, it is hypothesized that the high reactivity of the phenacyl α-carbon may stem from its increased acidity compared to the thiazolium C(2) position or a greater population of a zwitterionic tautomer under certain reaction conditions. google.com Further computational and experimental studies are needed to validate these hypotheses and provide a more detailed understanding of the reaction pathways. rsc.org

Rational Design and Synthesis of Novel this compound Derivatives

The rational design and synthesis of new this compound derivatives offer a promising avenue for developing compounds with tailored properties and enhanced activities. nih.govnih.govresearchgate.net This approach involves a deep understanding of structure-reactivity relationships and the strategic modification of the molecular structure to optimize efficacy.

Structure-Reactivity Relationship Investigations

The relationship between the structure of this compound derivatives and their reactivity is a critical area of research. rsc.orglibretexts.org It has been observed that substitutions on the thiazole (B1198619) ring, such as methyl and 3-hydroxypropyl groups, significantly influence the efficiency of α-diketone cleavage. researchgate.net The carbon at the C-2 position of the thiazolium ring and the alpha-carbon of the acyl group (C-6) are considered crucial for this activity. researchgate.net

Quantitative structure-activity relationship (QSAR) studies, coupled with computational modeling, can provide valuable insights into how different substituents affect the electronic and steric properties of the molecule, thereby influencing its reactivity. libretexts.org For example, understanding the impact of partial negative charges on the acyl group and thiazolium ring carbons can guide the design of more potent derivatives. researchgate.net

Optimization of Efficacy through Structural Modifications

Building on the understanding of structure-reactivity relationships, the targeted modification of the this compound scaffold can lead to derivatives with optimized efficacy. This can involve introducing various functional groups to the phenacyl moiety or the thiazole ring to enhance specific activities. mdpi.commdpi.com

For instance, the transition from a phenacyl to a benzoate (B1203000) group has been shown to amplify activity in certain contexts. researchgate.net The synthesis and evaluation of a diverse library of derivatives with systematic structural variations will be instrumental in identifying compounds with superior performance for specific applications, such as advanced glycation end-product (AGE) breaking or catalysis. researchgate.netacs.org

Exploration of New Synthetic Pathways for Compound Production

The development of new, efficient, and sustainable synthetic pathways for the production of this compound and its derivatives is crucial for their broader application. soci.orgnih.govepa.govmdpi.com Current synthetic methods can be complex and may not be suitable for large-scale production.

Future research should focus on exploring innovative synthetic strategies, such as:

Biocatalytic and chemoenzymatic methods: Leveraging enzymes or engineered microorganisms could offer more environmentally friendly and sustainable production routes. soci.orgepa.gov

Flow chemistry: Continuous flow synthesis can provide better control over reaction parameters, leading to higher purity and more consistent product quality.

The development of such methods will not only make these compounds more accessible for research but also pave the way for their potential commercialization. epa.gov

Integration with Advanced Analytical Techniques for Comprehensive Characterization

A thorough understanding of the properties and behavior of this compound compounds requires the use of advanced analytical techniques. pharmtech.comsemanticscholar.orgresearchgate.netamericanpharmaceuticalreview.com While standard techniques like NMR and mass spectrometry are routinely used, more sophisticated methods can provide deeper insights. mdpi.com

The integration of techniques such as:

Ultra-High-Performance Liquid Chromatography (UHPLC): Offers improved separation and detailed characterization of complex mixtures and impurity profiles. pharmtech.com

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS): Provides ultra-high resolution and mass accuracy for the precise identification of molecular formulas. researchgate.net

Advanced NMR techniques: Two-dimensional NMR and solid-state NMR can elucidate complex structures and intermolecular interactions. researchgate.net

Computational modeling and molecular docking: These in silico methods can predict the affinity and interaction of this compound derivatives with biological targets. nih.gov

By combining these advanced analytical tools, researchers can achieve a more comprehensive characterization of these compounds, from their fundamental chemical properties to their interactions in complex biological systems. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 3-phenacylthiazolium derivatives, and how do reaction conditions influence yield?

- Methodological Answer : this compound derivatives are typically synthesized via condensation reactions between phenacyl bromides and thiazole precursors under reflux conditions. Solvents like ethanol or acetonitrile are commonly used, with catalysts such as triethylamine to facilitate nucleophilic substitution. For example, Fedotov et al. optimized yields (65–85%) by varying substituents on the aryl group and adjusting reaction times (6–24 hours) . Characterization via melting point analysis, IR (C=O stretch at ~1680 cm⁻¹), and ¹H/¹³C NMR (e.g., thiazole proton signals at δ 7.2–8.5 ppm) is critical to confirm purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound compounds?

- Methodological Answer : Multi-modal spectroscopy is essential. IR spectroscopy identifies functional groups (e.g., carbonyl groups at 1650–1700 cm⁻¹), while ¹H and ¹³C NMR resolve structural ambiguities, such as distinguishing between regioisomers. For instance, Panasenko et al. used DEPT-135 NMR to confirm the absence of quaternary carbons in thiazole-triazole hybrids . Elemental analysis (C, H, N, S) should align with theoretical values within ±0.4% to validate purity .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound derivatives, and what docking parameters are validated experimentally?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) using protein targets (e.g., α-glucosidase) can predict binding affinities. Fedotov et al. validated docking poses by correlating in vitro IC₅₀ values (e.g., compound 9c with IC₅₀ = 12.3 µM) with computational scores (binding energy ≤ −8.5 kcal/mol). Key interactions include hydrogen bonding with catalytic residues (e.g., Asp214) and π-π stacking with aromatic moieties .

Q. What strategies resolve contradictions in reported biological activities of this compound analogs across studies?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, solvent polarity). A meta-analysis of IC₅₀ values under standardized protocols (e.g., fixed DMSO concentration ≤1%) is recommended. Hotsulia et al. addressed conflicting cytotoxicity data by replicating experiments with controlled ROS levels, revealing that antioxidant interference skewed prior results .

Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance electrophilicity at the thiazolium C2 position, accelerating nucleophilic attack. Hammett substituent constants (σ) correlate with reaction rates; for example, ρ = +1.2 for aryl-substituted derivatives in hydrazine addition reactions. Solvent polarity (measured by ET30) further modulates reactivity, with acetonitrile favoring zwitterionic intermediates .

Experimental Design & Data Analysis

Q. What statistical frameworks are optimal for analyzing dose-response relationships in this compound bioactivity studies?

- Methodological Answer : Non-linear regression (e.g., GraphPad Prism) using a four-parameter logistic model (Y = Bottom + (Top−Bottom)/(1 + 10^(LogEC₅₀−X))). Include Hill slopes to assess cooperativity. Outliers should be evaluated via Grubbs’ test (α = 0.05). Triplicate experiments with ≥6 data points per concentration ensure reproducibility .

Q. How can synthetic byproducts of this compound be identified and minimized?

- Methodological Answer : LC-MS with electrospray ionization (ESI) detects byproducts (e.g., dimeric adducts at m/z 450–600). Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) improves purity. Fedotov et al. reduced byproduct formation (<5%) by lowering reaction temperatures from 80°C to 60°C and using anhydrous solvents .

Advanced Mechanistic Studies

Q. What in situ techniques elucidate the reaction mechanism of this compound in cross-coupling reactions?

- Methodological Answer : Time-resolved FTIR monitors intermediate formation (e.g., enolate species at 1580 cm⁻¹). Kinetic isotope effects (KIE) using deuterated substrates (e.g., C2-D thiazolium) distinguish between concerted and stepwise mechanisms. Hotsulia et al. observed a KIE of 2.1, supporting a rate-determining proton transfer step .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。